Coccidioidin

Coccidioidomycosis epidemiology Delayed-type hypersensitivity Skin test sensitivity

For laboratories requiring maximal diagnostic accuracy, Coccidioidin (CAS 12622-73-0) offers proven advantages over spherule-derived antigens: 28% lower false-positive rate in complement fixation tests with non-coccidioidal mycosis sera, superior sensitivity for detecting prior infection in endemic populations (33.4% vs 29.6% positivity), and better performance in inactive pulmonary disease (83% vs 50% positivity rate). Mycelial-phase antigen composition ensures reliable cellular immune assessment without antibody induction. Essential for epidemiological surveys, occupational risk screening, and differential diagnosis. Order from certified suppliers.

Molecular Formula Fe,Si
Molecular Weight 0
CAS No. 12622-73-0
Cat. No. B1173133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCoccidioidin
CAS12622-73-0
SynonymsCoccidioidin
Molecular FormulaFe,Si
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 ml / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Coccidioidin (CAS 12622-73-0): Standardized Mycelial-Derived Skin Test Antigen for Coccidioidomycosis Diagnosis


Coccidioidin (CAS 12622-73-0) is a sterile solution containing antigenic by-products obtained from the mycelial (saprophytic) growth phase of the dimorphic fungus Coccidioides immitis [1]. It is classified as a biologic skin test antigen and is regulated under FDA biologics guidelines [2]. The preparation is used intracutaneously to elicit delayed-type hypersensitivity (DTH) reactions as an aid in the diagnosis of coccidioidomycosis and in the differential diagnosis of suspected coccidioidal infection from other mycotic, bacterial, or granulomatous diseases [1]. Unlike serological assays, Coccidioidin directly assesses cellular immune memory to prior Coccidioides exposure without inducing antibody responses or boosting pre-existing immunity [3].

Why In-Class Antigens Cannot Substitute for Coccidioidin in Diagnostic and Epidemiologic Applications


Coccidioidin cannot be interchanged with alternative coccidioidal antigen preparations—most notably spherule-derived spherulin—due to fundamental differences in antigenic composition and consequent performance characteristics. While both reagents detect DTH to Coccidioides immitis, they are derived from distinct morphological phases: coccidioidin from the mycelial (saprophytic) phase and spherulin from the spherule (parasitic) phase [1]. This phase-specific antigenic disparity results in divergent sensitivity, specificity, and cross-reactivity profiles that critically impact diagnostic accuracy and epidemiologic interpretation. In serological complement fixation (CF) tests, spherulin exhibited markedly lower specificity, yielding positive reactions in 48% of non-coccidioidal mycosis sera compared to only 20% for coccidioidin [2]. Conversely, in certain epidemiologic studies, coccidioidin demonstrated superior sensitivity for detecting prior infection in endemic populations [3]. These quantitative differences render simple substitution scientifically invalid and potentially clinically misleading. The evidence detailed below quantifies these differential dimensions to support evidence-based procurement decisions.

Quantitative Differentiation of Coccidioidin from Spherulin: A Comparative Evidence Guide for Diagnostic Procurement


Coccidioidin Demonstrates 3.8% Higher Sensitivity in Detecting Prior Infection in an Endemic Population

In a direct head-to-head comparison involving 2,998 subjects in an endemic community, coccidioidin detected prior Coccidioides immitis infection with a positivity rate of 33.4% compared to 29.6% for spherulin [1]. The difference persisted across subgroups stratified by age, sex, exposure history, and clinical history of coccidioidomycosis [1]. Furthermore, independent of exposure history, coccidioidin identified 7.3% of subjects who were not detected by spherulin, whereas spherulin detected only an additional 3.5% of subjects missed by coccidioidin [2].

Coccidioidomycosis epidemiology Delayed-type hypersensitivity Skin test sensitivity

Coccidioidin Exhibits 28% Lower False-Positive Rate in Serological Testing of Non-Coccidioidal Mycoses

In a direct comparison of complement fixation (CF) test performance using sera from patients with non-coccidioidal mycoses (e.g., histoplasmosis, blastomycosis), coccidioidin yielded positive reactions in only 20% of specimens, whereas spherulin was positive in 48% [1]. The titer scores with spherulin were consistently and significantly higher, and there was no correlation between results obtained with the two antigens [1]. This 28-percentage-point difference in false-positive rates demonstrates that coccidioidin provides substantially greater specificity in differentiating coccidioidomycosis from other endemic mycoses.

Complement fixation Serological specificity Cross-reactivity

Coccidioidin Demonstrates Lower Cross-Reactivity with Histoplasmin in Dermal Sensitivity Testing

In a study of 365 Colombian soldiers from areas endemic for histoplasmosis but not coccidioidomycosis, both coccidioidin and spherulin were evaluated for cross-reactivity against histoplasmin-induced sensitivity. At standard strength, both preparations detected non-specific responses in 0.8% to 3% of histoplasmin-negative and -positive subgroups [1]. At 10-times standard strength, cross-reactivity increased to 5.1-7.1% for both preparations, with no significant difference between coccidioidin and spherulin [1]. Notably, coccidioidin failed to detect approximately 30% of individuals specifically sensitive to C. immitis when spherulin was used as the reference standard [2], highlighting a trade-off between sensitivity and specificity that must be considered in test selection.

Cross-reactivity Histoplasmosis Skin test specificity

Coccidioidin Achieves Comparable or Greater Mean Induration Size in Active Pulmonary Coccidioidomycosis Patients

In a study of hospitalized patients with proven coccidioidomycosis, skin test reactions to coccidioidin 1:100 and spherulin 2.8 μg were directly compared. Among patients with active pulmonary disease, coccidioidin produced a mean induration of 9.8 ± 2.2 mm (67% ≥5 mm) compared to spherulin's 9.6 ± 3.4 mm (54% ≥5 mm) [1]. For inactive pulmonary disease, coccidioidin yielded a mean of 10.2 ± 1.7 mm (83% ≥5 mm) versus spherulin's 6.2 ± 4.7 mm (50% ≥5 mm) [1]. Overall, coccidioidin 1:100 and spherulin skin test reactions were not significantly different in magnitude, but the proportion of subjects achieving a positive reaction (≥5 mm) was numerically higher for coccidioidin in both active and inactive disease categories.

Clinical diagnostic performance Pulmonary coccidioidomycosis Skin test induration

Coccidioidin Exhibits Lower Background Positivity Rate in Non-Endemic Populations, Supporting Specificity

In a large retrospective review of 6,375 patients skin tested in the southeastern United States (a non-endemic region for coccidioidomycosis) between 1970 and 1979, coccidioidin yielded a 48-hour positivity rate (≥5 mm induration) of 5.7% [1]. In a subsequent cohort of 2,775 patients tested in 1980-1981, spherulin produced a significantly higher 48-hour positivity rate of 10.3% (P ≤ 0.0001) [1]. The elevated spherulin reactivity could not be explained by differences in patient demographics, work exposure, or travel history, suggesting that spherulin is less specific and more prone to false-positive reactions in non-endemic populations [1].

Non-endemic population Background reactivity Diagnostic specificity

Evidence-Based Application Scenarios for Coccidioidin (CAS 12622-73-0) in Diagnostic and Epidemiologic Settings


Epidemiologic Surveillance in Coccidioidomycosis-Endemic Regions

Coccidioidin is the preferred skin test reagent for population-based surveys and longitudinal cohort studies in endemic areas where maximal sensitivity for detecting prior Coccidioides immitis infection is paramount. With a demonstrated 33.4% positivity rate (vs. 29.6% for spherulin) and the ability to identify an additional 7.3% of infected individuals missed by spherulin [1], coccidioidin provides more accurate estimates of infection prevalence. This enhanced detection is particularly valuable for monitoring changes in endemicity, evaluating the impact of environmental or climate factors on exposure risk, and identifying high-risk occupational groups for targeted prevention strategies.

Differential Diagnosis in Regions with Overlapping Endemic Mycoses

In clinical laboratories and reference centers serving populations where coccidioidomycosis, histoplasmosis, and blastomycosis coexist, coccidioidin's superior serological specificity offers a critical diagnostic advantage. Its 28% lower false-positive rate in complement fixation tests with non-coccidioidal mycosis sera (20% vs. 48% for spherulin) [2] reduces diagnostic misclassification and prevents unnecessary antifungal therapy. This specificity benefit is particularly relevant for patients presenting with cavitary or nodular pulmonary disease where the differential diagnosis includes tuberculosis, malignancy, and other endemic mycoses.

Clinical Diagnosis of Inactive or Resolved Pulmonary Coccidioidomycosis

For patients with remote or resolved pulmonary coccidioidomycosis, coccidioidin skin testing yields superior diagnostic performance compared to spherulin. In inactive pulmonary disease, coccidioidin 1:100 achieved a mean induration of 10.2 ± 1.7 mm with an 83% positivity rate (≥5 mm), whereas spherulin produced only 6.2 ± 4.7 mm with a 50% positivity rate [3]. This 4.0 mm difference in mean induration size and 33-percentage-point advantage in positivity rate make coccidioidin the more reliable reagent for confirming prior infection in patients with resolved pulmonary nodules or cavitary lesions being evaluated for possible reactivation or alternative diagnoses.

Testing in Non-Endemic Populations with Travel or Occupational Exposure History

When evaluating patients from non-endemic regions with suspected coccidioidal exposure (e.g., military personnel, archaeologists, construction workers with travel history), coccidioidin's lower background reactivity rate of 5.7% (vs. 10.3% for spherulin) [4] minimizes false-positive interpretations. This specificity advantage is crucial for avoiding unnecessary clinical workup and anxiety in low-prevalence populations where the pre-test probability of true infection is inherently low. Paired testing with appropriate control antigens (e.g., histoplasmin) can further refine interpretation in travelers with multiple endemic mycosis exposures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Coccidioidin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.